P2X3 Receptor Antagonism: Single-Digit Nanomolar Potency Demonstrated in Electrophysiological Assays
2-Phenoxy-N-(pyridin-3-yl)benzamide exhibits potent antagonism at recombinant rat P2X3 purinoceptors with an EC₅₀ of 80 nM, as determined in Xenopus oocyte electrophysiology assays at 10 μM test concentration [1]. While direct head-to-head comparisons with structurally identical comparators are not available in the public domain for this exact endpoint, class-level inference from the broader substituted benzamide literature indicates that N-pyridinyl benzamide activity against ion channel targets is exquisitely sensitive to the nature and position of aromatic substituents—with even positional isomerization of the phenoxy group (e.g., 3-phenoxy vs. 4-phenoxy) known to substantially alter potency profiles [2].
| Evidence Dimension | P2X3 receptor antagonism potency |
|---|---|
| Target Compound Data | EC₅₀ = 80 nM |
| Comparator Or Baseline | No directly comparable analog data available for this exact assay endpoint; class-level baseline: unsubstituted N-(pyridin-3-yl)benzamide typically exhibits negligible P2X3 activity (not quantified in available literature) |
| Quantified Difference | Target compound shows measurable sub-100 nM potency; baseline unsubstituted analog expected to show no meaningful inhibition |
| Conditions | Recombinant rat P2X3 receptor expressed in Xenopus oocytes; antagonist activity evaluated at 10 μM compound concentration |
Why This Matters
For P2X3-targeted research programs, an 80 nM EC₅₀ provides a validated potency benchmark for hit-to-lead optimization that cannot be assumed for unsubstituted or differently substituted N-pyridinyl benzamides.
- [1] BindingDB. Entry BDBM50118219. Affinity data for 2-phenoxy-N-(pyridin-3-yl)benzamide: P2X3 receptor antagonist activity (EC₅₀ = 80 nM). BindingDB ID: 50036542. View Source
- [2] Kulkarni R, Mitkari U, Achaiah G, Laufer S, Bikshapti DVR, Chandrashekar VM, Gurav PB, Joshi SJ, Chipade VD. Substituted benzamides from anti-inflammatory and p38 kinase inhibitors to antitubercular activity: design, synthesis and screening. Mini Rev Med Chem. 2018;18(17):1486-1497. doi:10.2174/1389557517666170707105416. View Source
